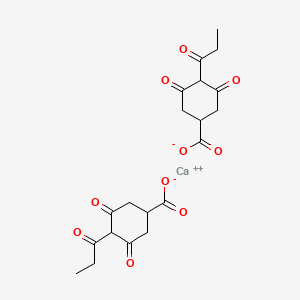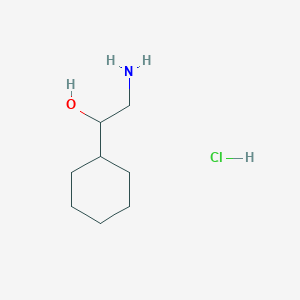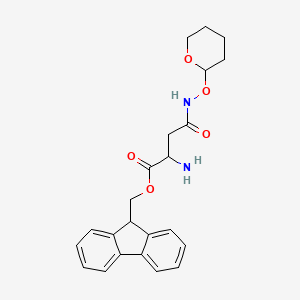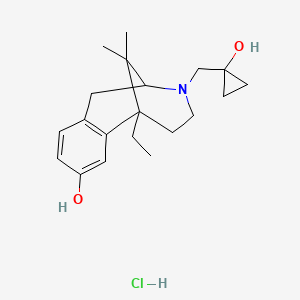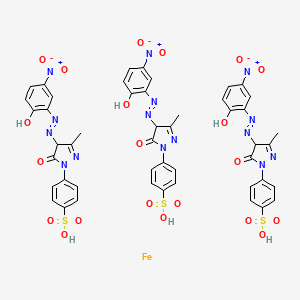![molecular formula C16H18N6O10 B12279969 [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12279969.png)
[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate is a complex organic molecule It features a purine base attached to a ribose sugar, which is further modified with acetate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the purine base and the ribose sugar.
Glycosylation: The purine base is glycosylated with the ribose sugar under acidic conditions to form the nucleoside.
Acetylation: The hydroxyl groups of the ribose sugar are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Nitration: The amino group on the purine base is nitrated using a nitrating agent like nitric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Optimization: Reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Purification: The final product is purified using techniques such as crystallization, chromatography, or recrystallization.
化学反应分析
Types of Reactions
[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The acetate groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or ammonia.
Major Products
Oxidation Products: Various oxidized derivatives of the purine base.
Reduction Products: Amino derivatives of the purine base.
Substitution Products: Compounds with different functional groups replacing the acetate groups.
科学研究应用
Chemistry
In chemistry, [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate is used as a precursor for synthesizing other complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential role in cellular processes. Its purine base is similar to nucleotides found in DNA and RNA, making it a subject of interest in genetic research and molecular biology.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structural similarity to nucleotides suggests it could be used in antiviral or anticancer treatments. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a chemical intermediate in various manufacturing processes.
作用机制
The mechanism of action of [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate involves its interaction with molecular targets in cells. The compound can be incorporated into DNA or RNA, potentially disrupting normal cellular functions. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached.
Cytidine: A nucleoside with a pyrimidine base, structurally different but functionally similar.
Uniqueness
[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate is unique due to its specific modifications, such as the acetate groups and the nitro group on the purine base. These modifications confer distinct chemical properties and potential biological activities, setting it apart from other nucleosides.
属性
分子式 |
C16H18N6O10 |
|---|---|
分子量 |
454.35 g/mol |
IUPAC 名称 |
[3,4-diacetyloxy-5-(2-amino-8-nitro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H18N6O10/c1-5(23)29-4-8-10(30-6(2)24)11(31-7(3)25)14(32-8)21-12-9(18-16(21)22(27)28)13(26)20-15(17)19-12/h8,10-11,14H,4H2,1-3H3,(H3,17,19,20,26) |
InChI 键 |
QLINZTUHUNRZIM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


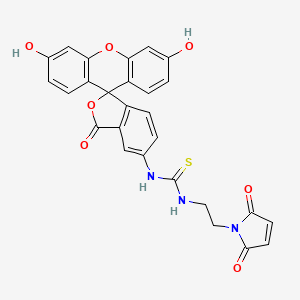
![1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol](/img/structure/B12279899.png)
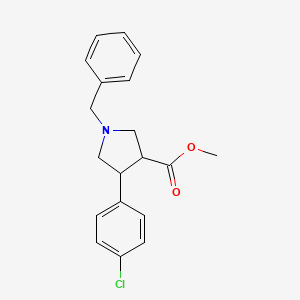


![Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12279928.png)

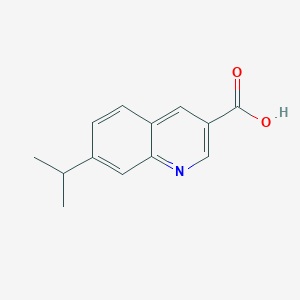
![L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B12279943.png)
